Quaternary Pyridinium Salt vs. Neutral Dihydro Analog: Charge-State Differentiation Drives Solubility and Reactivity
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7) exists as a quaternary pyridinium cation with a permanent positive charge on the ring nitrogen, in contrast to its closest structural congener, 7-ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine (CAS 61612-01-9), which is a neutral dihydro derivative bearing an exocyclic methylidene group rather than a ring methyl substituent . The quaternary ammonium structure confers water and polar solvent solubility, whereas the neutral analog exhibits solubility characteristics typical of non-charged heterocycles . This charge-state distinction is critical for applications requiring aqueous compatibility, ion-exchange purification, or electrostatic interactions with biological targets.
| Evidence Dimension | Molecular charge state and solubility profile |
|---|---|
| Target Compound Data | Cationic quaternary pyridinium salt (C10H12NO⁺); soluble in polar solvents (water, alcohols) per vendor specification |
| Comparator Or Baseline | 7-ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine (CAS 61612-01-9): neutral heterocycle (C10H11NO, MW 161.20); neutral dihydrofuro[2,3-b]pyridine core |
| Quantified Difference | Permanent positive charge (target) vs. neutral (comparator); qualitative solubility shift from organic-soluble to water-soluble |
| Conditions | Structural comparison based on CAS registry data and vendor specifications at standard laboratory conditions |
Why This Matters
For procurement decisions, the quaternary ammonium structure fundamentally alters the compound's solubility and purification strategy, meaning the two compounds are not interchangeable for aqueous-phase reactions, biological assays, or salt-form-dependent applications.
